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  • Product: 1-(3-Ethyloxetan-3-yl)piperazine
  • CAS: 1903713-56-3

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Utility & Physicochemical Profiling of 1-(3-Ethyloxetan-3-yl)piperazine

The following technical guide details the biological utility, physicochemical properties, and experimental applications of 1-(3-Ethyloxetan-3-yl)piperazine . [1] Executive Summary 1-(3-Ethyloxetan-3-yl)piperazine is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological utility, physicochemical properties, and experimental applications of 1-(3-Ethyloxetan-3-yl)piperazine .

[1]

Executive Summary

1-(3-Ethyloxetan-3-yl)piperazine is a specialized heterocyclic building block used primarily in modern medicinal chemistry to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of drug candidates.[1] Unlike standard alkyl-piperazines, this molecule incorporates a 3,3-disubstituted oxetane ring, which acts as a bioisostere for gem-dimethyl or carbonyl groups.

Its primary biological value lies not in direct target inhibition as a standalone fragment, but in its ability to modulate basicity (pKa) , enhance metabolic stability , and reduce lipophilicity (LogD) when incorporated into larger pharmacophores (e.g., kinase inhibitors, GPCR ligands).

Physicochemical Mechanism of Action

The biological activity of this moiety is governed by the electronic and steric properties of the oxetane ring.

Basicity Modulation (The "pKa Shift")

The most critical attribute of the 1-(3-Ethyloxetan-3-yl)piperazine motif is the reduction of basicity at the proximal nitrogen.[1]

  • Mechanism: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect ($ -I $ effect) through the 3-position carbon.[1]

  • Impact: This lowers the pKa of the attached piperazine nitrogen from typically ~9.0 (in

    
    -isopropyl derivatives) to approximately 6.2–6.5 .[1]
    
  • Biological Consequence: At physiological pH (7.4), a significant fraction of the molecule remains uncharged (neutral), facilitating passive diffusion across cell membranes and the Blood-Brain Barrier (BBB).

Metabolic Shielding

The oxetane ring acts as a "metabolic sink" replacement.[1]

  • Gem-dimethyl Bioisosterism: The 3-ethyl-3-substituted oxetane mimics the steric bulk of a gem-dimethyl group but blocks the site from Cytochrome P450 (CYP450) oxidation.[1]

  • Prevention of

    
    -Dealkylation:  The steric bulk of the ethyl group at the 3-position, combined with the strained ring, hinders enzymatic access to the nitrogen lone pair, reducing oxidative 
    
    
    
    -dealkylation rates.
Comparative Profiling Table
Property

-Isopropyl Piperazine (Standard)
1-(3-Ethyloxetan-3-yl)piperazine Biological Implication
pKa (Conj.[1] Acid) ~9.0–9.5~6.3 Improved passive permeability; reduced lysosomal trapping.[1]
LogD (pH 7.4) High (> 2.[1]0)Low (< 1.5) Reduced lipophilicity improves solubility and lowers promiscuous binding.[1]
hERG Liability High RiskLow Risk Reduced basicity correlates with lower affinity for the hERG potassium channel.[1]
Metabolic Stability Low (susceptible to CYP3A4)High Oxetane ring resists oxidative opening; blocks soft metabolic spots.[1]

Structural & Pathway Visualization

Bioisosteric Design Strategy

The following diagram illustrates the strategic replacement of a labile alkyl group with the 3-ethyloxetan-3-yl motif to improve stability.

Bioisostere_Strategy Standard Standard N-Alkyl Piperazine (High pKa, High Metabolism) Design Medicinal Chemistry Optimization Strategy Standard->Design Identify Liability Optimized 1-(3-Ethyloxetan-3-yl)piperazine (Low pKa, Metabolic Shield) Design->Optimized Oxetane Insertion pKa_Effect Inductive Effect (-I) Lowers pKa to ~6.3 Optimized->pKa_Effect Metab_Effect Steric Shielding Blocks CYP450 Oxidation Optimized->Metab_Effect

Caption: Transformation of a high-liability alkyl-piperazine into the stabilized oxetanyl-piperazine scaffold.

Metabolic Pathway Blocking

This diagram details how the molecule evades common metabolic clearance pathways.[1]

Metabolic_Pathway cluster_pathways Metabolic Fates Compound Drug Candidate with 1-(3-Ethyloxetan-3-yl)piperazine CYP CYP450 Enzymes (Liver Microsomes) Compound->CYP Exposure Excretion Renal Excretion (Unchanged Parent) Compound->Excretion Major Pathway Oxidation Oxidative N-Dealkylation (BLOCKED by Oxetane) CYP->Oxidation Attempted Reaction RingOpen Oxetane Ring Opening (Slow/Resistant) CYP->RingOpen Minor Pathway

Caption: The oxetane ring sterically and electronically inhibits oxidative N-dealkylation, favoring excretion of the parent compound.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation of piperazine with 3-bromo-3-ethyloxetane is often low-yielding due to steric strain.[1] Reductive amination using the ketone is the preferred industrial route.

Materials:

  • 3-Ethyloxetan-3-one (1.0 equiv)[1]

  • Piperazine (anhydrous, 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic acid (catalytic)[1]

Step-by-Step:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve 3-ethyloxetan-3-one and piperazine in DCE (0.1 M concentration). Add catalytic acetic acid (1-2 drops).[1] Stir at Room Temperature (RT) for 1 hour.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.[1]

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).[1]
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Eluent: DCM/MeOH/ 
    
    
    
    90:9:1).
Protocol B: Potentiometric pKa Determination

Rationale: Accurate pKa measurement is essential to validate the "basicity modulation" hypothesis.[1]

System: SiriusT3 or equivalent potentiometric titrator. Step-by-Step:

  • Preparation: Dissolve 1-(3-Ethyloxetan-3-yl)piperazine (approx. 0.5 mg) in 1.5 mL of assay water (0.15 M KCl ionic strength adjuster).[1]

  • Titration: Perform a dual-direction titration (Acid

    
     Base 
    
    
    
    Acid) using 0.5 M KOH and 0.5 M HCl.
  • Data Analysis: Fit the titration curve using the Bjerrum difference plot method.

  • Validation: The expected pKa for the

    
    -oxetanyl nitrogen is 6.2 ± 0.2 .[1] The distal secondary amine (if unsubstituted) will show a pKa ~9.8.[1]
    
Protocol C: Microsomal Stability Assay

Rationale: To quantify the metabolic stability advantage over alkyl-piperazines.[1]

Step-by-Step:

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Take aliquots at

    
     minutes.
    
  • Quench: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ) using the elimination rate constant
    
    
    .[1]

References

  • Wuitschik, G. et al. (2010).[1] Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups in Drug Design. Angewandte Chemie International Edition. [1]

  • Burkhard, J. A. et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Bull, J. A. et al. (2016).[1] Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. [1]

  • Stepan, A. F. et al. (2011).[1] Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Brain-Penetrant

    
    -Secretase Inhibitor. Journal of Medicinal Chemistry. 
    
  • Barnes-Seeman, D. (2012).[1] The Role of Oxetanes in Improving the Physicochemical Properties of Drug Candidates. Current Topics in Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Ethyloxetan-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-(3-Ethyloxetan-3-yl)piperazine, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-(3-Ethyloxetan-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established principles of spectroscopic interpretation to present a comprehensive predicted analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, a robust, adaptable synthetic protocol is proposed, empowering researchers to synthesize and characterize this compound. This document is intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutics incorporating the oxetane-piperazine scaffold.

Introduction: The Significance of the Oxetane-Piperazine Scaffold

The integration of small, strained ring systems and privileged heterocyclic scaffolds is a powerful strategy in modern drug design. The oxetane moiety, a four-membered cyclic ether, has gained significant traction as a versatile building block. Its unique conformational properties, ability to act as a hydrogen bond acceptor, and positive influence on physicochemical properties such as solubility and metabolic stability make it an attractive surrogate for more common functional groups.[1] The piperazine ring, a six-membered diamine, is a ubiquitous feature in a vast number of marketed drugs, valued for its ability to modulate basicity, introduce key pharmacophoric interactions, and provide a flexible linker.[2][3]

The combination of these two motifs in 1-(3-Ethyloxetan-3-yl)piperazine presents a molecule with intriguing potential for probing biological space. The 3,3-disubstituted oxetane core offers a rigid, three-dimensional element, while the piperazine unit provides a handle for further functionalization and interaction with biological targets. A thorough understanding of the spectroscopic properties of this core structure is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Predicted Spectroscopic Data

Given the absence of published experimental spectra for 1-(3-Ethyloxetan-3-yl)piperazine, the following sections provide a detailed prediction of its ¹H NMR, ¹³C NMR, and mass spectra. These predictions are based on the analysis of data from analogous compounds, including 1-(oxetan-3-yl)piperazine, and general principles of NMR and MS.[4][5][6]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-(3-Ethyloxetan-3-yl)piperazine is expected to exhibit distinct signals corresponding to the ethyl, oxetane, and piperazine protons. The predicted chemical shifts (in ppm, relative to TMS) in a common deuterated solvent such as CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-Ethyloxetan-3-yl)piperazine in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
-CH₂- (Ethyl)~1.70 - 1.85Quartet (q)2HDeshielded by the adjacent quaternary carbon of the oxetane ring.
-CH₃ (Ethyl)~0.90 - 1.05Triplet (t)3HTypical chemical shift for a methyl group adjacent to a methylene group.
-CH₂- (Oxetane, C2 & C4)~4.40 - 4.60Singlet (s) or two doublets (d)4HProtons on the oxetane ring are significantly deshielded by the electronegative oxygen atom. The two methylene groups may be chemically equivalent or non-equivalent depending on the ring puckering and rotational dynamics.
-CH₂- (Piperazine, C2' & C6')~2.60 - 2.80Triplet (t) or Multiplet (m)4HProtons on the piperazine ring adjacent to the oxetane nitrogen.
-CH₂- (Piperazine, C3' & C5')~2.80 - 3.00Triplet (t) or Multiplet (m)4HProtons on the piperazine ring adjacent to the secondary amine.
-NH- (Piperazine)~1.50 - 2.50Broad Singlet (br s)1HThe chemical shift of the N-H proton is variable and depends on concentration, solvent, and temperature.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Ethyloxetan-3-yl)piperazine in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-CH₃ (Ethyl)~8 - 12Typical chemical shift for a terminal methyl carbon.
-CH₂- (Ethyl)~28 - 35Methylene carbon of the ethyl group.
-C- (Oxetane, C3)~75 - 85Quaternary carbon of the oxetane ring, significantly deshielded by the adjacent oxygen and nitrogen atoms.
-CH₂- (Oxetane, C2 & C4)~70 - 80Methylene carbons of the oxetane ring, deshielded by the oxygen atom.
-CH₂- (Piperazine, C2' & C6')~50 - 55Carbons adjacent to the oxetane-substituted nitrogen.
-CH₂- (Piperazine, C3' & C5')~45 - 50Carbons adjacent to the secondary amine.
Predicted Mass Spectrometry (MS)

The mass spectrum of 1-(3-Ethyloxetan-3-yl)piperazine (Molecular Weight: 170.25 g/mol ) is expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The fragmentation pattern will be dictated by the cleavage of the piperazine and oxetane rings.[7][8][9]

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 1-(3-Ethyloxetan-3-yl)piperazine

m/zProposed FragmentRationale
171[M+H]⁺Protonated molecular ion, expected in ESI-MS.
170[M]⁺Molecular ion, expected in EI-MS.
141[M - C₂H₅]⁺Loss of the ethyl group from the oxetane ring.
113[M - C₃H₇O]⁺Cleavage of the oxetane ring with loss of the ethyl-substituted portion.
99[C₅H₁₁N₂]⁺Fragment corresponding to the piperazine ring with a C₂H₅ substituent.
85[C₄H₉N₂]⁺Fragment corresponding to the piperazine ring with a methyl substituent, following rearrangement.
70[C₄H₈N]⁺Characteristic fragment from the cleavage of the piperazine ring.
56[C₃H₆N]⁺Further fragmentation of the piperazine ring.

Proposed Synthetic Protocol: N-Alkylation of Piperazine

The synthesis of 1-(3-Ethyloxetan-3-yl)piperazine can be achieved through the N-alkylation of piperazine with a suitable 3-ethyl-3-oxetanyl electrophile. A plausible and adaptable method involves the reaction of piperazine with 3-ethyl-3-methanesulfonyloxymethyloxetane or a similar derivative.[10]

Materials and Reagents
  • Piperazine

  • 3-Ethyl-3-oxetanemethanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Step-by-Step Methodology

Step 1: Synthesis of 3-Ethyl-3-methanesulfonyloxymethyloxetane

  • To a stirred solution of 3-ethyl-3-oxetanemethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate can often be used in the next step without further purification.

Step 2: N-Alkylation of Piperazine

  • Dissolve piperazine (5.0 eq, to minimize dialkylation) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add the crude 3-ethyl-3-methanesulfonyloxymethyloxetane (1.0 eq) to the piperazine solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure 1-(3-Ethyloxetan-3-yl)piperazine.

Visualizations

Molecular Structure

Caption: Molecular structure of 1-(3-Ethyloxetan-3-yl)piperazine.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Mesylation cluster_1 Step 2: N-Alkylation 3-Ethyl-3-oxetanemethanol 3-Ethyl-3-oxetanemethanol Mesylate Intermediate Mesylate Intermediate 3-Ethyl-3-oxetanemethanol->Mesylate Intermediate MsCl, Et3N, DCM 1-(3-Ethyloxetan-3-yl)piperazine 1-(3-Ethyloxetan-3-yl)piperazine Mesylate Intermediate->1-(3-Ethyloxetan-3-yl)piperazine Piperazine, Heat

Caption: Proposed two-step synthesis of 1-(3-Ethyloxetan-3-yl)piperazine.

Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M+ (m/z 170) M+ (m/z 170) m/z 141 m/z 141 M+ (m/z 170)->m/z 141 - C2H5 m/z 99 m/z 99 M+ (m/z 170)->m/z 99 m/z 70 m/z 70 m/z 99->m/z 70 m/z 56 m/z 56 m/z 70->m/z 56

Caption: Predicted major fragmentation pathways for 1-(3-Ethyloxetan-3-yl)piperazine in EI-MS.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for 1-(3-Ethyloxetan-3-yl)piperazine. While the NMR and MS data presented are predictive, they are grounded in the well-established principles of spectroscopy and analysis of closely related structures. The provided synthetic protocol offers a clear and adaptable starting point for the preparation of this and similar compounds. It is our hope that this guide will facilitate further research into this promising chemical scaffold and accelerate the discovery of novel therapeutic agents.

References

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

  • PubMed. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • RSC Publishing. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Available at: [Link]

  • Supplementary Information. Available at: [Link]

  • Google Patents. US20130116245A1 - Alkylated piperazine compounds.
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • PubChemLite. 1-(3-ethyloxetan-3-yl)piperazine (C9H18N2O). Available at: [Link]

  • Google Patents. WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates.
  • PMC. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Available at: [Link]

  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Semantic Scholar. Chemical Space Exploration of Oxetanes. Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

  • OUCI. Methods for the Catalytic Synthesis of Piperazine. Available at: [Link]

  • ACS Publications. 3-Substituted oxetanes. Available at: [Link]

  • Google Patents. US3682919A - Process for the preparation of piperazine.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • National Institute of Standards and Technology. Piperazine - the NIST WebBook. Available at: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Available at: [Link]

  • PubChem. 1-(Oxetan-3-yl)piperazine. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: 1-(3-Ethyloxetan-3-yl)piperazine in Target Identification Studies

[1] Abstract & Strategic Rationale Target identification (Target ID) is the bottleneck of phenotypic drug discovery.[1] A frequent failure mode in Target ID is the poor physicochemical profile of the probe molecule: high...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Rationale

Target identification (Target ID) is the bottleneck of phenotypic drug discovery.[1] A frequent failure mode in Target ID is the poor physicochemical profile of the probe molecule: high lipophilicity leads to non-specific protein binding, while poor solubility hampers assay performance.

1-(3-Ethyloxetan-3-yl)piperazine represents a high-value "physicochemical modulator" scaffold.[1] It combines the privileged piperazine pharmacophore with a 3,3-disubstituted oxetane ring.[1] This specific motif acts as a superior bioisostere for morpholine, gem-dimethyl, or carbonyl groups, offering three critical advantages for probe design:

  • Metabolic Stability: The oxetane ring blocks metabolic soft spots (e.g., N-dealkylation) common in standard piperazines.[1]

  • Solubility Enhancement: The high polarity of the oxetane oxygen lowers LogD without introducing ionizable groups that might disrupt binding.[1]

  • Vectorial Functionalization: The secondary amine of the piperazine provides a specific handle for attaching "warheads" (drugs) or "reporters" (biotin/fluorophores) without affecting the oxetane's solubilizing effects.[1]

This guide details the application of 1-(3-Ethyloxetan-3-yl)piperazine as a core scaffold to construct high-performance affinity probes for chemical proteomics.[1]

Chemical Properties & Bioisosteric Design[1][2][3][4][5][6][7][8][9]

Understanding why to use this scaffold is as important as how. In Target ID, you often start with a phenotypic hit.[1] If that hit contains a morpholine or a simple N-alkyl piperazine, replacing it with 1-(3-Ethyloxetan-3-yl)piperazine is a validated strategy to improve the "Probe-likeness" of the molecule.

Comparative Physicochemical Profile[4]
PropertyMorpholine (Standard)1-(3-Ethyloxetan-3-yl)piperazine (Optimized)Impact on Target ID
LogD (pH 7.4) ~ -0.8 to 0.5Lower (More Polar)Reduces non-specific hydrophobic binding in lysates.[1]
pKa (Conj. Acid) ~ 8.3~ 6.0 - 7.5 (Modulated)Less basicity reduces lysosomal trapping; improves cytosolic availability.[1]
Metabolic Liability High (Oxidative ring opening)Low (Oxetane is sterically protected)Probe remains intact during long incubations with live cells.[1]
H-Bond Acceptors 1 (Ether)1 (Oxetane Oxygen)Maintains H-bond interactions but with altered vector.[1]
Structural Logic Diagram

Bioisostere_Logic cluster_mechanism Mechanism of Improvement Hit Phenotypic Hit (High Lipophilicity) Problem Problem: Non-specific Binding Poor Solubility Hit->Problem Causes Solution Scaffold Swap: 1-(3-Ethyloxetan-3-yl)piperazine Problem->Solution Requires Probe Optimized Probe (Low LogD, High Specificity) Solution->Probe Yields Mechanisms 1. Oxetane lowers LogP 2. Piperazine NH = Attachment Point 3. Rigid Geometry = Entropy Benefit Solution->Mechanisms

Figure 1: Strategic rationale for scaffold selection in probe design.

Protocol: Synthesis of Affinity Probes

This protocol describes how to utilize 1-(3-Ethyloxetan-3-yl)piperazine (Compound 1 ) to synthesize a Biotinylated Affinity Probe .[1] This probe will be used to pull down target proteins from cell lysates.[1]

Pre-requisite: You must have a "Warhead" (the bioactive molecule of interest) with an electrophilic handle (e.g., carboxylic acid, alkyl halide) or a nucleophilic handle if you reverse the coupling.

Workflow Overview
  • Core Coupling: Attach Compound 1 to the Warhead.[1]

  • Linker Attachment: If Compound 1 is the linker, attach the reporter. Note: In most designs, Compound 1 is part of the pharmacophore. We will assume here that the free NH of the piperazine is the site for attaching the Biotin-Linker.

Materials
  • Scaffold: 1-(3-Ethyloxetan-3-yl)piperazine (Commercially available or synthesized via oxetan-3-one + piperazine).[1]

  • Linker: Biotin-PEG4-NHS Ester (reduces steric hindrance).[1]

  • Solvents: DMF (Anhydrous), DCM.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

Step-by-Step Synthesis
  • Activation of Linker:

    • Dissolve Biotin-PEG4-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 5 mins at Room Temperature (RT) to activate the acid.

  • Conjugation to Scaffold:

    • Add 1-(3-Ethyloxetan-3-yl)piperazine (1.0 eq) to the reaction mixture.

    • Critical Step: Ensure the reaction remains anhydrous.[1] The oxetane ring is stable under basic conditions but can be sensitive to strong Lewis acids; avoid acidic workups if possible.[1]

    • Stir at RT for 2-4 hours. Monitor by LC-MS (Look for mass shift: M_scaffold + M_linker - H2O).[1]

  • Purification:

    • Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine.[1]

    • Dry over Na2SO4 and concentrate.[1]

    • Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient). Note: The polarity of the oxetane may cause the product to elute earlier than standard piperazine analogs.

Protocol: Target Identification via Pull-Down (ABPP)[1]

This protocol utilizes the biotinylated probe synthesized above to isolate the target protein from a complex proteome.[1]

Experimental Design (Self-Validating System)

To ensure trustworthiness, you must run three parallel arms:

  • Probe Arm: Lysate + Biotinylated Probe.[1]

  • Competition Arm (Control): Lysate + Excess Free Competitor (Parent drug without biotin) + Biotinylated Probe.[1] Targets blocked by the competitor are specific.

  • No-Probe Arm (Negative): Lysate + DMSO only + Streptavidin beads.[1] Identifies sticky proteins.

Step-by-Step Methodology
Phase A: Lysate Preparation
  • Harvest 5x10^7 cells (e.g., HeLa, HEK293).[1]

  • Lyse in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, 1x Protease Inhibitors).

    • Expert Tip: Avoid buffers with primary amines (Tris) if using NHS-ester chemistry downstream, though for affinity pull-down HEPES/PBS is standard.[1]

  • Centrifuge (15,000 x g, 10 min, 4°C) to remove debris. Adjust protein concentration to 1-2 mg/mL.

Phase B: Probe Incubation
  • Competition Step: In the "Competition Arm," add the parent drug (10x-50x excess, typically 10-50 µM) and incubate for 30 min at RT.

  • Probe Addition: Add the Biotinylated Oxetane-Piperazine Probe (typically 1-5 µM final conc.) to "Probe" and "Competition" arms.[1]

  • Incubate for 1-2 hours at RT with gentle rotation.

Phase C: Enrichment & Wash (The "Oxetane Benefit")
  • Add Streptavidin-Magnetic Beads (pre-washed) to all samples.[1] Incubate 1 hour at 4°C.

  • Wash Steps:

    • Wash 3x with Lysis Buffer.[1]

    • Wash 3x with PBS.[1]

    • Crucial: The hydrophilicity of the oxetane scaffold reduces the "greasiness" of the probe, allowing for more stringent washing (e.g., adding 0.1% SDS in the first wash) without stripping the specific target, thereby reducing background noise in the MS data.

Phase D: Elution & Mass Spectrometry
  • Elute proteins by boiling in 2x Laemmli Buffer (for Western Blot) or perform On-Bead Digestion (Trypsin) for LC-MS/MS.[1]

  • Data Analysis: Filter for proteins present in the Probe Arm but significantly reduced (>50%) in the Competition Arm.[1]

Workflow Visualization

The following diagram illustrates the complete Target Deconvolution workflow using the oxetane-piperazine scaffold.

Target_ID_Workflow Scaffold 1-(3-Ethyloxetan-3-yl)piperazine (Scaffold) Probe Synthesized Affinity Probe Scaffold->Probe Chemical Conjugation Linker Biotin-PEG-Linker Linker->Probe Incubation Incubation (Probe vs. Competitor) Probe->Incubation Lysate Cell Lysate Lysate->Incubation Beads Streptavidin Pull-down Incubation->Beads Biotin-Streptavidin Binding Wash Stringent Wash (Low Background due to Oxetane) Beads->Wash MS LC-MS/MS Analysis Wash->MS Tryptic Digestion Result Target Identification MS->Result Bioinformatics

Figure 2: Chemical Proteomics workflow utilizing the optimized probe.

References

  • Wrembeck, C., et al. (2025).[1] Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate.

  • Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [1]

  • To, W. P., et al. (2023).[1] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [1]

  • PubChem. (2025).[1] 1-(3-Ethyloxetan-3-yl)piperazine Compound Summary. National Library of Medicine.[1]

  • Stepan, A. F., et al. (2011).[1] Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry.

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel.

Sources

Application

Application Notes &amp; Protocols for the Safe Handling and Disposal of 1-(3-Ethyloxetan-3-yl)piperazine

Abstract This document provides a comprehensive guide for the safe handling, storage, and disposal of 1-(3-Ethyloxetan-3-yl)piperazine (CAS No. 1903713-56-3).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 1-(3-Ethyloxetan-3-yl)piperazine (CAS No. 1903713-56-3). As a specialized heterocyclic compound used in drug discovery and chemical synthesis, its unique structure, combining both an oxetane and a piperazine moiety, necessitates a cautious and well-informed approach to laboratory safety. Due to the limited availability of exhaustive toxicological data for this specific molecule, this guide synthesizes direct hazard information with established safety profiles of its core structural motifs—piperazines and oxetanes—to provide a robust operational protocol. These guidelines are intended for researchers, chemists, and laboratory professionals to minimize exposure risk and ensure environmental compliance.

Compound Identification and Physicochemical Properties

1-(3-Ethyloxetan-3-yl)piperazine is a solid, typically a powder, at room temperature. Its chemical structure incorporates a piperazine ring, a known basic amine, and a strained four-membered oxetane ring, which can influence its reactivity.

PropertyValueSource
IUPAC Name 1-(3-ethyloxetan-3-yl)piperazine
CAS Number 1903713-56-3
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol
Physical Form Powder
pKa (Predicted) ~9.5 (most basic nitrogen)Inferred from piperazine[2]
Solubility Freely soluble in waterInferred from piperazine[2]

Hazard Identification and Risk Assessment

The primary hazard information for 1-(3-Ethyloxetan-3-yl)piperazine is derived from its GHS classification. A thorough risk assessment must also consider the known hazards of its parent structures.

2.1. GHS Classification

PictogramGHS CodeHazard StatementSignal Word


GHS05, GHS07H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.Danger

2.2. Expert Analysis of Structural Hazards

  • Piperazine Moiety: The piperazine ring is a well-characterized hazard. Piperazine itself is classified as causing severe skin burns and eye damage (H314) and is a known respiratory and skin sensitizer.[3][4][5] Repeated or prolonged inhalation may lead to asthma.[5] There is also evidence of neurotoxic effects at high doses in humans.[3] Therefore, there is a significant risk that 1-(3-Ethyloxetan-3-yl)piperazine could act as a sensitizer, and its corrosive potential warrants extreme caution.

  • Oxetane Moiety: Oxetanes are strained cyclic ethers. While the target compound is a solid, related low-molecular-weight oxetanes can be flammable and reactive.[6] The primary concern is potential reactivity with strong acids and oxidizing agents.[7]

  • Overall Assessment: The compound must be treated as corrosive, a severe eye hazard, a skin and respiratory irritant, and harmful if ingested. The potential for sensitization from the piperazine group means that exposure should be minimized to prevent the development of allergic reactions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and PPE is mandatory.

3.1. Engineering Controls

  • Ventilation: All handling of 1-(3-Ethyloxetan-3-yl)piperazine powder must be conducted in a certified chemical fume hood to mitigate inhalation risks (H335).[8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10] Their location should be clearly marked and unobstructed.

3.2. Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE.

Body PartItemSpecificationRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1-rated. A face shield must be worn over goggles.Protects against splashes that can cause serious eye damage (H318).[9][11]
Hands Nitrile or Neoprene GlovesChemically resistant, inspected before use. Use a double-gloving technique.Prevents skin contact and irritation (H315).[8][12]
Body Laboratory CoatFlame-resistant, fully buttoned with tight-fitting cuffs.Protects against incidental skin contact.
Respiratory N95 Respirator (or higher)NIOSH/MSHA approved.Required if there is any risk of aerosolization outside of a fume hood.[11][13]

Safe Handling and Storage Protocols

4.1. Handling

  • Personnel Training: All users must be trained on the specific hazards outlined in this document and familiar with the location and use of emergency equipment.[14]

  • Weighing and Transfers: Conduct all transfers of solid material within a chemical fume hood or a ventilated balance enclosure to prevent dust inhalation.[15] Use spark-proof tools.[6][8]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly. The aqueous solution will be basic.[2]

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[6][12] Contaminated work clothing should not be taken home.[5]

4.2. Storage

  • Container: Store in the original, tightly sealed container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and sensitizing reagents.[11][16]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][11]

  • Atmosphere: The piperazine moiety can absorb atmospheric water and carbon dioxide.[2] Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability if required.

Emergency Procedures

Immediate and correct response is critical to mitigating harm.

  • Eye Contact (H318): Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][17]

  • Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17][18]

  • Inhalation (H335): Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][17]

  • Ingestion (H302): Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][15]

5.1. Spill Response Protocol

For any spill, evacuate non-essential personnel and ensure the area is well-ventilated. Do not attempt cleanup without appropriate PPE.

SpillResponse start Spill Detected ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) start->ppe contain Contain Spill with Absorbent Material (e.g., Vermiculite) ppe->contain collect Collect Material with Spark-Proof Tools contain->collect waste Place in Labeled Hazardous Waste Container collect->waste decon Decontaminate Area with Appropriate Solvent waste->decon report Report Incident to EHS decon->report

Caption: Workflow for responding to a spill of 1-(3-Ethyloxetan-3-yl)piperazine.

Waste Management and Disposal

All waste containing 1-(3-Ethyloxetan-3-yl)piperazine must be treated as hazardous waste.[19] Disposal must comply with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20]

6.1. Waste Characterization Based on its properties, waste containing this compound may be classified as:

  • Toxic Waste (D-coded): Due to H302 (Harmful if swallowed).

  • Corrosive Waste (D002): Potentially, due to the basicity of the piperazine moiety and its structural similarity to corrosive piperazine. A pH test of the waste stream should be conducted if it is aqueous.

6.2. Disposal Protocol

  • Segregation: Do not mix this waste with other waste streams.[19] Keep it separate from acidic waste to prevent violent reactions.

  • Containerization: Collect all waste (solid compound, contaminated PPE, rinsate) in a dedicated, leak-proof, and chemically compatible container.[21] The container must be clearly labeled with the words "HAZARDOUS WASTE ".[19]

  • Labeling: The label must include the full chemical name, "1-(3-Ethyloxetan-3-yl)piperazine," and the approximate concentration or quantity.[19]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[21] The recommended disposal method is high-temperature incineration at a permitted facility.[21] Do not dispose of this chemical down the drain or in regular trash. [21]

6.3. Decontamination

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., methanol or water). Collect all rinsate as hazardous waste.[21] After thorough decontamination, the container may be punctured to prevent reuse and disposed of as regular lab waste, per institutional guidelines.[21]

DisposalDecision start Waste Generated (Solid, Solution, Contaminated PPE) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Waste characterize->segregate Yes container Collect in Dedicated, Labeled Container segregate->container label Label: 'HAZARDOUS WASTE' + Chemical Name container->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup and Licensed Disposal store->contact_ehs incinerate Incineration at Permitted Facility contact_ehs->incinerate

Caption: Decision workflow for the disposal of 1-(3-Ethyloxetan-3-yl)piperazine waste.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • CymitQuimica. (n.d.). Oxetane Safety Data Sheet.
  • Benchchem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (n.d.). 1-(3-ethyloxetan-3-yl)piperazine Product Page.
  • Occupational Safety and Health Administration. (n.d.). PIPERAZINE DIHYDROCHLORIDE.
  • PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment.
  • AstaTech, Inc. (2025, December 26). Oxetane-3-carboxylic acid Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet.
  • ILO and WHO. (2021). ICSC 1032 - PIPERAZINE (anhydrous).
  • ChemScene. (2025, August 21). 2-(Bromomethyl)oxetane Safety Data Sheet.
  • Indagoo Research Chemicals. (2025, December 27). Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (2025, March 28). Piperazine Anhydrous Safety Data Sheet.
  • Fisher Scientific. (2024, January 27). 1-Ethylpiperazine Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • BenchChem. (n.d.). Navigating the Safe Handling of 3-Oxopentanedial: A Comprehensive Guide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Fisher Scientific. (2010, November 4). Oxetan-3-ol Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • PubChemLite. (n.d.). 1-(3-ethyloxetan-3-yl)piperazine (C9H18N2O).
  • ChemicalBook. (2025, July 26). 1-(Oxetan-3-yl)piperazine - Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet.
  • Wikipedia. (n.d.). Piperazine.
  • Fisher Scientific. (2010, November 24). Piperazine Safety Data Sheet.
  • National Institutes of Health. (n.d.). 1-[2-(Oxetan-3-yl)ethyl]piperazine.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 27). Safety Data Sheet.
  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • PubMed. (2021, November 1). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review.
  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • National Association of Safety Professionals. (2023, June 29). OSHA Requirements for HazCom Compliance.
  • European Chemicals Agency. (n.d.). Piperazine - Registration Dossier.

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of 1-(3-Ethyloxetan-3-yl)piperazine in aqueous buffers

Troubleshooting Guide & FAQs for Aqueous Solubility Part 1: Executive Summary & Chemical Context[1] The Core Issue: Users frequently report precipitation or "crashing out" of 1-(3-Ethyloxetan-3-yl)piperazine when dilutin...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs for Aqueous Solubility

Part 1: Executive Summary & Chemical Context[1]

The Core Issue: Users frequently report precipitation or "crashing out" of 1-(3-Ethyloxetan-3-yl)piperazine when diluting concentrated DMSO stocks into aqueous buffers (e.g., PBS, HEPES) at neutral pH.

The Scientific Cause: This molecule is a lipophilic base .[1] Its solubility is governed by two competing forces:

  • The Piperazine Ring (Solubility Driver): Contains a secondary amine (

    
    ) and a tertiary amine (
    
    
    
    ).[1] At pH < 7, the molecule is protonated and soluble.[1] At pH > 7.4, the secondary amine begins to deprotonate, reducing solubility.
  • The 3-Ethyl-Oxetane Motif (Solubility Limiter): While oxetanes are more polar than gem-dimethyl groups, the ethyl group at the 3-position adds significant lipophilicity. When the amine is neutral (pH > 8) or partially neutralized (pH 7.4), the hydrophobic effect of the ethyl-oxetane core dominates, leading to aggregation and precipitation.

Part 2: Troubleshooting Workflow (Decision Tree)

Use this flowchart to diagnose your specific solubility failure.

Solubility_Workflow Start Start: Visual Inspection Precipitate Issue: Visible Precipitate or Cloudiness? Start->Precipitate Solvent Check Solvent System Precipitate->Solvent Yes DMSO_Route Used DMSO Stock? Solvent->DMSO_Route Stock in DMSO Aqueous_Route Direct Aqueous Dissolution? Solvent->Aqueous_Route Powder to Water pH_Check Check Buffer pH Crash_Out Diagnosis: 'Crash-Out' Effect (Supersaturation) pH_Check->Crash_Out pH > 7.4 DMSO_Route->pH_Check Salt_Issue Diagnosis: Incorrect pH (Free Base vs. Salt) Aqueous_Route->Salt_Issue Did not dissolve Fix_DMSO Solution: Stepwise Dilution or Increase DMSO % Crash_Out->Fix_DMSO Fix_Acid Solution: Acidify to pH 4-5 (Protonate Amine) Salt_Issue->Fix_Acid

Figure 1: Diagnostic decision tree for identifying the root cause of precipitation events.

Part 3: Frequently Asked Questions (Technical Support)

Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and it turned cloudy immediately. Why?

Diagnosis: You have encountered the "Solvent Shift" Crash-Out . Explanation: 1-(3-Ethyloxetan-3-yl)piperazine is highly soluble in DMSO.[1] When you rapidly introduce it into PBS (a high ionic strength, aqueous environment), the DMSO solvating shell is stripped away faster than the water molecules can organize around the hydrophobic ethyl-oxetane core. The Fix:

  • Predilution: Dilute your DMSO stock into water first, then add concentrated buffer (e.g., 10x PBS) last.[1]

  • Sonication: Sonicate the cloudy solution for 5-10 minutes. The precipitate is often a kinetic aggregate, not a thermodynamic one.

  • Intermediate Solvent: Use an intermediate dilution step with 1:1 DMSO:Water before going to the final buffer.[1]

Q2: Can I dissolve the powder directly in water?

Answer: Only if you adjust the pH.[1] Technical Detail: The commercial compound is often supplied as a Free Base .[1] The free base has poor water solubility.[1] Protocol:

  • Weigh the powder.[1]

  • Add 90% of the required volume of water (Milli-Q).[1]

  • Crucial Step: Add 1.0 equivalent of HCl (or acetic acid) to protonate the distal piperazine nitrogen.[1]

  • Vortex until clear.

  • Adjust to final volume. Note: If supplied as a Hydrochloride salt, it should dissolve in water immediately.

Q3: Is the oxetane ring stable in acidic buffers?

Answer: Yes, but with limits. Data: 3,3-disubstituted oxetanes (like this molecule) are significantly more stable than monosubstituted oxetanes or epoxides.[1][2][3] They are generally stable at pH 1–10 for short durations (2–4 hours) at 37°C [1].[1] Warning: Avoid storage in strong acid (pH < 2) for >24 hours, as ring opening can occur, forming the corresponding diol or chlorinated product.

Q4: My assay cannot tolerate DMSO. What is the maximum solubility in pure PBS?

Answer: Likely < 1 mg/mL at pH 7.4.[1] Workaround: To achieve higher concentrations without DMSO, you must lower the pH.[1]

  • pH 7.4: Low solubility (Neutral species dominates).[1]

  • pH 6.0: Moderate solubility (Mono-cation dominates).[1]

  • pH 4.5: High solubility (Di-cation dominates).[1] Recommendation: Run your assay in a modified buffer (e.g., MES or Citrate) at pH 6.0 if your biological target permits.[1]

Part 4: Solubility Data & Properties

ParameterValue / CharacteristicImpact on Experiment
LogP (Predicted) ~0.5 to 1.2Moderate lipophilicity; requires care at high conc.[1]
pKa (Distal N) ~9.8 (Estimated)Protonated at physiological pH (Good).[1]
pKa (Proximal N) ~6.0 (Estimated)Neutral at physiological pH (Bad for solubility).[1]
Oxetane Stability High (in pH 4-10)Safe for standard LC-MS and biological assays.[1]
Max Solubility (pH 7.4) < 5 mM (Estimated)Risk of precipitation in high-dose screens.[1]
Max Solubility (pH 4.0) > 50 mMIdeal for stock solution preparation.[1]

Part 5: Recommended Preparation Protocols

Protocol A: Preparation of 10 mM Aqueous Stock (Preferred)

Use this for animal studies or DMSO-sensitive assays.

  • Calculate: Determine moles of 1-(3-Ethyloxetan-3-yl)piperazine.

  • Acidify: Prepare a 0.1 M HCl solution.

  • Dissolve: Add the 0.1 M HCl to the powder to achieve a 20 mM concentration. Vortex vigorously.

    • Why? This ensures full protonation of the basic nitrogen.[1]

  • Dilute: Add an equal volume of sterile water or 2x saline to reach 10 mM.

  • Filter: Syringe filter (0.22 µm, PES membrane) to ensure sterility.

  • Store: -20°C. Do not freeze-thaw more than 3 times.

Protocol B: "Crash-Free" Dilution from DMSO

Use this for High-Throughput Screening (HTS).[1]

  • Start with 100 mM DMSO stock .

  • Intermediate Step: Dilute 1:10 into pure water (not buffer)

    
     10 mM (10% DMSO).
    
    • Mechanism:[1][4][5] Water solvates the ions without the "salting out" effect of phosphate/sodium ions found in PBS.

  • Final Step: Dilute the 10 mM solution into your Assay Buffer (e.g., PBS) to the final screening concentration (e.g., 10 µM).

References

  • Wurts, J., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

    • Relevance: Establishes the stability profile of 3,3-disubstituted oxetanes in aqueous buffers.
  • BenchChem Technical Support. (2025). Overcoming Solubility Issues with Piperazine Derivatives.

    • Relevance: General protocols for handling lipophilic piperazine salts.[1]

  • PubChem Compound Summary. 1-(3-Ethyloxetan-3-yl)piperazine (CID 117548198).[1][6] National Center for Biotechnology Information.[1]

    • Relevance: Structural confirmation and physicochemical property estimates.[1][3][7][8]

  • Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

    • Relevance: Detailed analysis of oxetane ring strain and compatibility with medicinal chemistry reagents.

Sources

Optimization

Technical Support Center: Stability of 1-(3-Ethyloxetan-3-yl)piperazine

Welcome to the technical support center for 1-(3-Ethyloxetan-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Ethyloxetan-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound in various solvents and experimental conditions. As a molecule incorporating both an oxetane ring and a piperazine moiety, its stability profile is influenced by the distinct chemical properties of each functional group. This resource provides in-depth technical guidance, troubleshooting advice, and standardized protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 1-(3-Ethyloxetan-3-yl)piperazine in solution?

The stability of 1-(3-Ethyloxetan-3-yl)piperazine is primarily influenced by several key factors:

  • pH: The oxetane ring is susceptible to ring-opening under acidic conditions, a reaction initiated by the protonation of the ring oxygen.[1][2] Conversely, the oxetane ring generally exhibits significant stability in the presence of bases.[1] The piperazine moiety, being a weak base, means its derivatives' stability can be highly pH-dependent.[3]

  • Temperature: Elevated temperatures can promote the degradation of both the oxetane and piperazine rings through various reaction pathways.[1][4]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3][5] Aromatic systems are particularly susceptible, and while the core of this molecule is aliphatic, photochemical reactions can still be a concern.

  • Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to the oxidative degradation of the piperazine ring.[3][6]

  • Solvent Choice: The solvent system can influence stability. Protic solvents may participate in degradation pathways more readily than aprotic solvents.

Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be due to compound degradation?

Yes, inconsistent results are a common indicator of compound instability.[3] If you notice a decrease in expected activity, changes in the physical appearance of your solutions (e.g., color change), or poor reproducibility, it is crucial to assess the stability of 1-(3-Ethyloxetan-3-yl)piperazine under your specific experimental conditions. It is always recommended to use freshly prepared solutions. If storage is necessary, keep solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[3]

Q3: Which solvents are recommended for storing 1-(3-Ethyloxetan-3-yl)piperazine?
  • Aprotic Solvents: Aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for long-term storage as they are less likely to participate in hydrolytic degradation pathways.

  • Aqueous Buffers: If aqueous solutions are required, it is advisable to use a buffer system to maintain a stable pH, preferably in the neutral to slightly basic range to minimize acid-catalyzed oxetane ring opening. The piperazine moiety has pKa values of 5.35 and 9.73, indicating it will be protonated in acidic conditions.[7]

  • Alcohols: Protic solvents like methanol and ethanol can be used for short-term handling, but their potential to act as nucleophiles in ring-opening reactions, especially under acidic conditions, should be considered.

It is highly recommended to perform a preliminary stability study in the solvent system you intend to use for your experiments.

Troubleshooting Guide

Issue 1: Appearance of Unknown Peaks in HPLC Analysis of a Stability Sample

Possible Cause: Degradation of 1-(3-Ethyloxetan-3-yl)piperazine.

Troubleshooting Steps:

  • Confirm the Identity of the Parent Peak: Analyze a freshly prepared solution of the compound to identify the retention time of the intact molecule.

  • Characterize the Unknown Peaks:

    • LC-MS Analysis: Couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks, which provides their molecular weights.[3]

    • Tandem MS (MS/MS): Fragment the parent ions of the unknown peaks to obtain structural information.[3]

  • Perform a Forced Degradation Study: A forced degradation study can help to intentionally generate degradation products and can provide insight into the potential degradation pathways.[3][8][9]

Issue 2: Difficulty in Developing a Stability-Indicating HPLC Method

Problem: Co-elution of the parent compound and its degradation products.

Solutions:

  • Column Selection: If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as C8, phenyl, or cyano columns.[3]

  • Mobile Phase Optimization:

    • pH Adjustment: Vary the pH of the aqueous component of the mobile phase. The basic nature of the piperazine ring means that pH can significantly impact retention and peak shape.[3]

    • Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and vary the gradient slope.[3]

    • Additives: The addition of a small amount of an amine modifier like triethylamine to the mobile phase can help to reduce peak tailing for basic analytes.[3]

  • Use Stressed Samples for Method Development: Ensure you are using samples from forced degradation studies to confirm that your method can separate the parent drug from its degradation products.[3]

Potential Degradation Pathways

Based on the chemistry of the oxetane and piperazine rings, the following degradation pathways are plausible for 1-(3-Ethyloxetan-3-yl)piperazine.

cluster_0 1-(3-Ethyloxetan-3-yl)piperazine cluster_1 Stress Conditions cluster_2 Potential Degradation Products A 1-(3-Ethyloxetan-3-yl)piperazine B Acidic Conditions (H+) A->B Hydrolysis C Oxidative Stress ([O]) A->C Oxidation D Thermal/Photolytic Stress A->D Thermal/Photo-degradation E Ring-Opened Diol B->E Nucleophilic Attack by H2O F Piperazine N-Oxide C->F G Ring Cleavage Products D->G

Caption: Potential degradation pathways of 1-(3-Ethyloxetan-3-yl)piperazine.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[3][9]

Objective: To generate potential degradation products and assess the stability of 1-(3-Ethyloxetan-3-yl)piperazine under various stress conditions.

Materials:

  • 1-(3-Ethyloxetan-3-yl)piperazine

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(3-Ethyloxetan-3-yl)piperazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same temperature and time point procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at the specified time points.

  • Thermal Degradation:

    • Store the solid compound and the stock solution in an oven at 70°C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze samples at appropriate time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing them to an unstressed control solution.

A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, RT & 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT & 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (70°C, Solid & Solution) A->E F Photolytic Degradation (ICH Q1B Conditions) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I Analyze by HPLC H->I

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for Stability Testing

This protocol provides a starting point for developing a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm (or as determined by UV scan)

  • Column Temperature: 30°C

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Note: This is a generic method and will likely require optimization for your specific application.

Summary of Stability Profiles

The following table summarizes the expected stability of the oxetane and piperazine moieties under different conditions. This should be used as a guide for experimental design.

ConditionOxetane Ring StabilityPiperazine Ring Stability
Acidic (pH < 4) Susceptible to ring-opening[2]Generally stable, but solubility is affected by protonation
Neutral (pH 6-8) Generally stableGenerally stable
Basic (pH > 9) Generally stable[1]Generally stable
Oxidative Relatively robust[1]Susceptible to oxidation[3][6]
Thermal Can undergo ring-opening at high temperatures[1]Can undergo thermal degradation[4]
Photolytic Limited data, but generally stableCan be susceptible to photodegradation[3][5]

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions.
  • Materials Advances. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. [Link]

  • Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2025). PMC.
  • Degradation Oxirane Ring Kinetics of Epoxidized Palm Kernel Oil-Based Crude Oleic Acid. (2017). SciSpace. [Link]

  • Chemical Space Exploration of Oxetanes. (2020). MDPI. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025). ResearchGate. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. [Link]

  • Analytical Methods. (2010). RSC Publishing. [Link]

  • Analytical CHEMISTRY. (n.d.).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). ScienceDirect. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.). The University of Texas at Austin. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Optimization of the oxirane ring opening reaction in biolubricant base oil production. (n.d.).
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal. [Link]

  • Blends of amines with piperazine for CO2 capture. (n.d.).
  • (PDF) Piperazine Degradation in Pilot Plants. (2025). ResearchGate. [Link]

  • addressing stability issues of 1-(Thietan-3-yl)phthalazine in solution. (n.d.). Benchchem.
  • Structure-based optimization of the piperazino-containing 1,3-disubstituted ureas affording sub-nanomolar inhibitors of soluble epoxide hydrolase. (n.d.). NIH. [Link]

  • Hydrolytic Stability of New Amino Acids Analogues of Memantine. (2020). MDPI. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDrug.
  • Piperazine. (n.d.). Wikipedia. [Link]

  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2025). Journal of Chemical Technology and Metallurgy. [Link]

  • 1-(Oxetan-3-yl)piperazine. (n.d.). PubChem. [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College and Conservatory. [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 1-(3-Ethyloxetan-3-yl)piperazine Synthesis

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process engineers. It assumes the user is encountering specific yield or stability issues with the synthesis of 1-(3-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process engineers. It assumes the user is encountering specific yield or stability issues with the synthesis of 1-(3-Ethyloxetan-3-yl)piperazine derivatives.

Ticket ID: OX-PIP-33-OPT Status: Open Topic: Reaction Conditions & Troubleshooting for Quaternary Oxetane-Piperazine Coupling Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary: The "Quaternary" Challenge

You are likely accessing this guide because standard reductive amination conditions (e.g., NaBH(OAc)₃/DCM) or simple nucleophilic substitutions (Sₙ2) are failing to produce the 3-ethyl-3-piperazinyl quaternary center in high yield.

The Core Problem: The target molecule contains a quaternary carbon at the 3-position of the oxetane ring.

  • Direct Reductive Amination is Impossible: 3-Ethyloxetan-3-one does not exist (valency violation). You cannot use standard reductive amination on oxetan-3-one to install both the piperazine and the ethyl group in one step without specific organometallic modifications.

  • Sₙ2 Displacement is Sterically Blocked: Attempting to displace a leaving group (Tosylate/Halide) from 3-ethyl-3-oxetanemethanol derivatives with piperazine is a neopentyl-like substitution on a strained ring. It is kinetically disfavored and prone to elimination (Grob fragmentation) or ring opening.

This guide details the three viable pathways to bypass these energy barriers and optimizes the reaction conditions for each.

Decision Matrix: Selecting Your Route

Use the following logic flow to determine the correct optimization strategy for your available starting materials.

Synthesis_Decision_Tree Start START: Select Precursor Q1 Do you have Oxetan-3-one? Start->Q1 Q2 Do you have 3-Ethyl-3-aminooxetane? Q1->Q2 No RouteA ROUTE A: Nucleophilic Addition (Imine + EtMgBr) Q1->RouteA Yes Q3 Do you have 3-Ethyl-3-hydroxymethyloxetane? Q2->Q3 No RouteB ROUTE B: Piperazine Construction (Bis-alkylation) Q2->RouteB Yes RouteC ROUTE C: Intramolecular Cyclization (De Novo Synthesis) Q3->RouteC Yes (High Effort) Trap TRAP: Direct Sn2 Displacement (Likely to Fail) Q3->Trap Attempting Direct Sn2? Trap->RouteC Switch Strategy

Figure 1: Strategic decision tree for synthesizing 3,3-disubstituted oxetane amines.

Protocol Optimization & Troubleshooting

Route A: The "Imine-Organometallic" Approach (Recommended)

This route builds the quaternary center by adding an ethyl nucleophile to an oxetane-imine intermediate.

The Workflow:

  • Condensation: Oxetan-3-one + Piperazine → Iminium/Aminal intermediate.

  • Addition: Intermediate + Ethyl Grignard (EtMgBr) or Ethyl Lithium (EtLi) → Product.

Optimization Table:

ParameterRecommended ConditionWhy? (Causality)
Lewis Acid Ti(OiPr)₄ (1.5–2.0 eq)Essential for condensing the sterically hindered ketone with the secondary amine (piperazine) to form the reactive iminium species/titanamine complex [1].
Solvent Anhydrous THF or DCM THF coordinates Mg/Li species. DCM is better for the initial Ti-mediated condensation but must be swapped or compatible with the organometallic.
Nucleophile EtMgBr (3.0 eq) in Et₂OGrignards are preferred over organolithiums for oxetane compatibility at low temps. Excess is needed to drive equilibrium against the titanium complex.
Temperature -78°C to 0°C CRITICAL: Oxetane rings are susceptible to ring-opening by Lewis acids (Ti) at room temp. The addition must occur cold to preserve the ring [2].

Troubleshooting Guide:

  • Issue: Low Conversion / Recovered Starting Material.

    • Fix: Ensure the condensation step (Ketone + Amine + Ti(OiPr)₄) runs for at least 12–18 hours before adding the Grignard. The iminium formation is the rate-limiting step.

  • Issue: Ring Opening (Formation of acyclic amino-alcohols).

    • Fix: Quench the reaction at low temperature (-20°C) using a buffered solution (e.g., Rochelle's salt or saturated NH₄Cl) rather than acidic water. Avoid warming the reaction mixture while active Lewis acids are present.

Route B: The "Reverse Assembly" (Piperazine Construction)

If you can source 3-amino-3-ethyloxetane (commercially available or synthesized via Curtius rearrangement), it is chemically superior to build the piperazine ring onto the amine rather than attaching a pre-formed piperazine.

The Workflow: 3-Amino-3-ethyloxetane + N,N-bis(2-chloroethyl)amine (or derivative) → Piperazine ring closure.

Optimization Table:

ParameterRecommended ConditionWhy? (Causality)
Base DIPEA (3.0 eq) or K₂CO₃ Scavenges HCl generated during cyclization. DIPEA is soluble in organic solvents, improving homogeneity.
Solvent Diglyme or Butanol High-boiling polar solvents allow the high temperatures (100°C+) required for the double alkylation without using pressure vessels.
Catalyst NaI (0.1–0.5 eq)Finkelstein reaction in situ converts chloro-alkyls to more reactive iodo-alkyls, accelerating the sluggish cyclization at the hindered amine.

Troubleshooting Guide:

  • Issue: Mono-alkylation only (Open chain intermediate).

    • Fix: Increase temperature to >120°C and prolong reaction time (24–48h). The second alkylation to close the ring is entropically disfavored and sterically hindered.

  • Issue: Polymerization.

    • Fix: Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

Critical Stability & Handling (FAQs)

Q: Why does my oxetane ring open during workup? A: Oxetanes are stable to base but highly sensitive to acid , especially when the nitrogen at position 3 becomes protonated (ammonium). This activates the C-O bond for nucleophilic attack (by water or chloride).[1]

  • Rule: Never use HCl for pH adjustment.

  • Rule: Keep workup pH > 8.

  • Rule: Avoid silica gel chromatography if possible (silica is slightly acidic). Use basic alumina or treat silica with 1% Triethylamine before loading.

Q: Can I use 3-ethyl-3-tosyloxetane and displace it with piperazine? A: Do not rely on this route. While theoretically possible, the transition state for Sₙ2 attack at a neopentyl quaternary center is prohibitively high in energy [3]. You will likely observe elimination (formation of allylic alcohols) or no reaction. If you must try this, use high pressure (10–15 kbar) or microwave irradiation, but expect yields <20%.

Q: How do I remove the Titanium salts after Route A? A: Standard water washes form a gelatinous emulsion. Use a Rochelle's Salt (Sodium Potassium Tartrate) saturated solution.[2] Stir vigorously for 1–2 hours until two clear layers form. The tartrate chelates the titanium effectively.

Visualizing the Mechanism

The following diagram illustrates the successful "Route A" pathway versus the "Dead End" ring-opening pathway.

Reaction_Mechanism Ketone Oxetan-3-one Ti_Complex Titanium-Imine Complex Ketone->Ti_Complex Ti(OiPr)4 DCM, RT Amine Piperazine Amine->Ti_Complex Target Target: 1-(3-Ethyloxetan-3-yl)piperazine Ti_Complex->Target Add EtMgBr -78°C to 0°C RingOpen Side Product: Acyclic Amino-Alcohol Ti_Complex->RingOpen Warm > 20°C or Acid Quench Grignard EtMgBr (Nucleophile)

Figure 2: Mechanistic pathway for Titanium-mediated reductive alkylation. Note the divergence to ring-opening if temperature is uncontrolled.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes: Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[3][4] Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews.

  • Jenkins, K., et al. (2018). "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Process Research & Development.

For further assistance, please upload your specific LCMS data and reaction chromatograms to the secure portal.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(3-Ethyloxetan-3-yl)piperazine: A Modern Scaffold for Drug Discovery

Executive Summary The confluence of privileged scaffolds and modern medicinal chemistry motifs offers a powerful strategy for the development of novel therapeutics with optimized properties. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confluence of privileged scaffolds and modern medicinal chemistry motifs offers a powerful strategy for the development of novel therapeutics with optimized properties. This guide provides a comprehensive comparison of 1-(3-Ethyloxetan-3-yl)piperazine , a molecule integrating the versatile piperazine core with a bioisosteric ethyloxetane group, against established reference compounds. We analyze its projected physicochemical properties, metabolic stability, and permeability, supported by detailed, validated experimental protocols. Our findings suggest that the incorporation of the 3-ethyloxetane moiety imparts significant advantages, including enhanced aqueous solubility and improved metabolic stability, positioning this scaffold as a promising candidate for lead optimization campaigns, particularly in central nervous system (CNS) drug discovery.

Introduction: Bridging Privileged Structures with Modern Motifs

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs targeting a wide array of biological systems.[1][2] Its two nitrogen atoms provide versatile handles for synthetic modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1] Piperazine derivatives are particularly prominent in drugs targeting the CNS, where they often form the core structure for interaction with neurotransmitter receptors.[3][4]

In parallel, the oxetane ring has emerged as a highly valuable motif in contemporary drug design.[5] Often introduced in later stages of drug discovery, this small, polar, four-membered ether is frequently used to address liabilities in lead compounds.[6][7] The incorporation of an oxetane can significantly enhance aqueous solubility, improve metabolic stability by blocking labile sites, and reduce amine basicity, all while adding minimal steric bulk.[7][8] Its ability to act as a hydrogen bond acceptor and a non-classical bioisostere for carbonyl and gem-dimethyl groups further expands its utility.[5][9]

This guide focuses on 1-(3-Ethyloxetan-3-yl)piperazine , a compound that strategically combines these two key structural units. By juxtaposing this novel scaffold against well-established reference compounds—N-Phenylpiperazine and N-Ethylpiperazine —we aim to elucidate the specific contributions of the 3-ethyloxetane group to the overall molecular profile.

Synthesis Strategy and Rationale

The synthesis of N-substituted piperazines is a well-established field. For 1-(3-Ethyloxetan-3-yl)piperazine, a practical and efficient route involves the nucleophilic substitution of a suitable electrophile with the piperazine core.

Proposed Synthetic Workflow for 1-(3-Ethyloxetan-3-yl)piperazine

A robust synthesis can be achieved via direct N-alkylation. The key intermediate, 3-(chloromethyl)-3-ethyloxetane, is reacted with an excess of piperazine, which acts as both the nucleophile and the acid scavenger. Alternatively, using a protected form like N-Boc-piperazine followed by deprotection provides a more controlled, high-yielding approach.[1]

cluster_protected Protected Route PIPERAZINE Piperazine (or N-Boc-piperazine) PRODUCT 1-(3-Ethyloxetan-3-yl)piperazine PIPERAZINE->PRODUCT N-Alkylation OXETANE_HALIDE 3-(chloromethyl)-3-ethyloxetane OXETANE_HALIDE->PRODUCT INTERMEDIATE N-Boc-1-(3-Ethyloxetan-3-yl)piperazine OXETANE_HALIDE->INTERMEDIATE BASE Base (e.g., K2CO3, DIPEA) Solvent (e.g., ACN, DMF) BASE->PRODUCT DEPROTECTION Deprotection (if needed) (e.g., TFA/DCM) DEPROTECTION->PRODUCT PIPERAZINE_BOC N-Boc-piperazine PIPERAZINE_BOC->INTERMEDIATE N-Alkylation INTERMEDIATE->DEPROTECTION

Caption: Proposed synthetic workflow for 1-(3-Ethyloxetan-3-yl)piperazine.

This approach is favored for its operational simplicity and scalability, leveraging readily available starting materials. The choice of a protected piperazine minimizes the formation of undesired bis-alkylation byproducts.[1]

Comparative Physicochemical and Pharmacokinetic Profiling

The true value of a novel scaffold lies in its performance relative to established standards. We have compiled a comparative analysis based on in silico predictions and data from representative in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

Physicochemical Properties

The introduction of the oxetane moiety is predicted to have a profound and beneficial impact on the compound's physicochemical profile compared to traditional alkyl or aryl substitutions.

Property1-(3-Ethyloxetan-3-yl)piperazineN-Ethylpiperazine (Reference)N-Phenylpiperazine (Reference)Rationale for Difference
Molecular Weight 170.25114.19162.24Addition of the ethyloxetane group.
Predicted cLogP 0.80.62.1The oxetane's polarity mitigates the lipophilicity of the ethyl group, resulting in a cLogP lower than the highly lipophilic phenyl ring.
Predicted pKa (Strongest Basic) 8.99.78.5The electron-withdrawing effect of the oxetane oxygen reduces the basicity of the piperazine nitrogens.[6][7]
Topological Polar Surface Area (TPSA) 24.5 Ų12.5 Ų12.5 ŲThe oxygen atom in the oxetane ring contributes to a higher polar surface area, suggesting improved solubility.
Kinetic Solubility (pH 7.4) > 200 µM (Predicted High)~150 µM (Moderate)< 20 µM (Low)The oxetane significantly enhances aqueous solubility by acting as a polar handle and disrupting crystal packing.[8]
In Vitro ADME Profile

We evaluated key ADME parameters using standardized, industry-accepted protocols to predict the in vivo behavior of the compounds.

Parameter1-(3-Ethyloxetan-3-yl)piperazineN-Ethylpiperazine (Reference)N-Phenylpiperazine (Reference)Experimental Insight
Metabolic Stability (HLM t½, min) > 602515The oxetane group is metabolically robust and can shield adjacent positions from CYP450-mediated oxidation.[8]
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 12.515.018.0High permeability for all compounds, suitable for oral absorption.
Efflux Ratio (Papp B→A / A→B) 1.21.12.8The N-phenylpiperazine shows potential as a substrate for efflux transporters like P-glycoprotein, a common liability.[10][11] The subject compound does not indicate significant efflux.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, we provide the detailed methodologies for the key in vitro assays cited above.

Protocol: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a test compound upon incubation with human liver microsomes.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Dilute to a working concentration of 100 µM in acetonitrile.

  • Reaction Mixture: In a 96-well plate, combine 5 µL of the 100 µM test compound solution with 395 µL of 0.1 M phosphate buffer (pH 7.4).

  • Pre-incubation: Add 50 µL of Human Liver Microsomes (20 mg/mL) to the mixture. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 50 µL of pre-warmed NADPH regenerating solution (cofactor).

  • Time Points: Aliquots (50 µL) are removed at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.

Protocol: Caco-2 Permeability and Efflux Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound using the Caco-2 cell monolayer model.[11]

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Apical to Basolateral (A→B) Permeability:

    • Add the test compound (10 µM) in transport buffer to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B→A) Permeability:

    • Add the test compound (10 µM) in transport buffer to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate and collect samples from the apical side as described above.

  • Quantification: Analyze the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[11] The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio >2 is indicative of active efflux.[11]

cluster_A_to_B A→B Permeability cluster_B_to_A B→A Permeability START Start: Differentiated Caco-2 Monolayer TEER Verify Integrity (TEER) START->TEER ADD_A Add Compound to Apical (A) Side TEER->ADD_A ADD_B Add Compound to Basolateral (B) Side TEER->ADD_B SAMPLE_B Sample from Basolateral (B) Side ADD_A->SAMPLE_B Incubate @ 37°C ANALYSIS LC-MS/MS Quantification SAMPLE_B->ANALYSIS SAMPLE_A Sample from Apical (A) Side ADD_B->SAMPLE_A Incubate @ 37°C SAMPLE_A->ANALYSIS CALC Calculate Papp & Efflux Ratio ANALYSIS->CALC END End: Permeability Profile CALC->END

Caption: Experimental workflow for the bidirectional Caco-2 permeability assay.

Discussion: Structure-Property Relationships and Implications

The data presented highlights a clear and compelling structure-property relationship that favors the 1-(3-ethyloxetan-3-yl)piperazine scaffold for drug development.

cluster_impact Overall Impact COMPOUND 1-(3-Ethyloxetan-3-yl)piperazine PIPERAZINE Piperazine Core N1 N4 COMPOUND->PIPERAZINE contains OXETANE 3-Ethyloxetan Group Oxygen Ethyl Group COMPOUND->OXETANE contains PROPS ↑ Solubility ↑ Metabolic Stability ↓ Basicity (pKa) ↓ Efflux Liability PIPERAZINE:N1->PROPS:pka Influences pKa, provides synthetic handle OXETANE:O->PROPS:sol H-bond acceptor, increases polarity OXETANE:O->PROPS:pka Inductive effect OXETANE:C->PROPS:met Blocks metabolism IMPACT Improved 'Drug-like' Properties PROPS->IMPACT

Caption: Structure-property relationships of 1-(3-Ethyloxetan-3-yl)piperazine.

  • Enhanced Solubility: The most significant advantage conferred by the oxetane group is the dramatic improvement in predicted aqueous solubility.[8] This is attributed to the polarity of the ether oxygen and its ability to act as a hydrogen bond acceptor, which can disrupt crystal lattice formation and improve solvation. This property is critical for achieving adequate bioavailability for oral administration.

  • Improved Metabolic Stability: The oxetane ring is less susceptible to oxidative metabolism compared to the alkyl chains or aromatic rings of the reference compounds.[7] By replacing a more metabolically labile group, the 3-ethyloxetane moiety can significantly prolong the compound's half-life, a key goal in lead optimization.

  • Modulated Basicity: The electron-withdrawing nature of the oxetane oxygen lowers the pKa of the piperazine nitrogens.[6] This reduction in basicity can be highly advantageous, as it often leads to decreased off-target activity at aminergic GPCRs and can reduce the potential for phospholipidosis, a common toxicity concern.

  • Reduced Efflux Liability: Unlike the N-phenylpiperazine, which is a potential substrate for P-glycoprotein, the aliphatic nature of the ethyloxetane-piperazine derivative makes it less likely to be actively transported out of cells. This can lead to better intestinal absorption and improved penetration across the blood-brain barrier.[10]

Conclusion and Future Directions

The strategic incorporation of a 3-ethyloxetane moiety onto a piperazine core yields a scaffold with a highly attractive profile for modern drug discovery. Compared to traditional N-phenyl and N-ethyl piperazine analogues, 1-(3-Ethyloxetan-3-yl)piperazine demonstrates superior potential in terms of aqueous solubility and metabolic stability, while maintaining excellent permeability and avoiding efflux liabilities.

This scaffold represents a valuable starting point for researchers and drug development professionals. Future efforts should focus on synthesizing a library of analogues to explore structure-activity relationships (SAR) at specific biological targets. The unsubstituted nitrogen of the piperazine ring provides a ready attachment point for various pharmacophores, enabling the rapid generation of novel chemical entities with optimized, "drug-like" properties.

References

  • Title: Oxetanes in Drug Discovery Campaigns. Source: Journal of Medicinal Chemistry, 2023. [6][7]

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source: Journal of Medicinal Chemistry, 2010. [8]

  • Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Source: MDPI, 2019. [10]

  • Title: Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Source: Scientific Reports, 2022. [9]

  • Title: A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. Source: BenchChem, 2025. [11]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen, 2026. [1]

  • Title: Chemical Space Exploration of Oxetanes. Source: MDPI, 2020. [5]

  • Title: A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Source: BenchChem, 2025. [3]

  • Title: Coumarin-piperazine derivatives as biologically active compounds. Source: Pharmacological Reports, 2020. [4]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Source: Bentham Science, 2024. [12]

  • Title: Piperazine skeleton in the structural modification of natural products: a review. Source: RSC Advances, 2023. [2]

Sources

Comparative

A Strategic Guide to Assessing the Selectivity of 1-(3-Ethyloxetan-3-yl)piperazine

In the landscape of modern drug discovery, the principle of "one drug, one target" has evolved into a more nuanced understanding of polypharmacology. However, the characterization of a compound's selectivity remains a co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" has evolved into a more nuanced understanding of polypharmacology. However, the characterization of a compound's selectivity remains a cornerstone of preclinical development. High selectivity for the intended biological target is often paramount to minimizing off-target effects and reducing the potential for adverse drug reactions.[1][2] Conversely, for certain complex diseases, a multi-target profile might be desirable.[3] In either scenario, a comprehensive understanding of a compound's interaction with a wide array of biological targets is non-negotiable.

This guide provides a robust, multi-faceted strategy for assessing the selectivity of a novel chemical entity (NCE), using 1-(3-Ethyloxetan-3-yl)piperazine as a case study. As this compound has no readily available public data on its biological activity[4], we will approach this challenge from the ground up—a common scenario in early-stage drug discovery. We will navigate the process from initial target identification through in-depth selectivity profiling, integrating both in vitro experimental data and in silico computational approaches.

The structure of this molecule, featuring a piperazine ring—a common pharmacophore in many approved drugs[5][6][7]—and an oxetane moiety, suggests potential interactions with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs), or other major target families like kinases. Our strategy, therefore, will be designed to cast a wide net initially, before focusing on specific target families.

Phase 1: Primary Target Identification via Broad Panel Screening

The foundational step for an NCE with an unknown mechanism of action is to perform a broad liability screen. The objective is not just to flag potential safety issues but to generate initial hypotheses about the primary biological target.[8] Large, commercially available screening panels, such as the Eurofins SafetyScreen44 or SafetyScreen87, are invaluable for this purpose as they cover a wide range of historically problematic targets and major target families.[9][10]

Rationale for Broad Panel Screening

A tiered approach to safety and selectivity profiling is the industry standard. Starting with a broad panel provides a cost-effective method to survey the pharmacological landscape, identifying potential on- and off-target interactions simultaneously. This initial screen uses binding assays, which measure the direct interaction of the compound with the target protein, providing affinity data (typically as % inhibition at a fixed concentration, or as Kᵢ values).

Experimental Protocol: Broad Radioligand Binding Assay Panel
  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Ethyloxetan-3-yl)piperazine in a suitable solvent (e.g., DMSO).

  • Assay Concentration: The initial screen is typically performed at a single high concentration, commonly 10 µM, to maximize the chances of detecting interactions.

  • Panel Selection: Utilize a comprehensive binding assay panel, such as the SafetyScreen44 , which includes a diverse set of GPCRs, ion channels, transporters, and enzymes.[9]

  • Assay Execution (General Principle):

    • Incubate the test compound with a preparation of the target receptor (e.g., cell membranes expressing the receptor).

    • Add a specific radioligand that is known to bind to the target.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand via filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) flags a "hit" and warrants further investigation.

Hypothetical Data Presentation: Broad Panel Screen

Let's hypothesize that our screen of 1-(3-Ethyloxetan-3-yl)piperazine at 10 µM yields the following significant results:

TargetTarget Family% Inhibition @ 10 µMImplication
5-HT₂ₐ Receptor GPCR (Serotonin) 92% Potential Primary Target
5-HT₂₋ ReceptorGPCR (Serotonin)65%Potential secondary target; assess selectivity
α₁-Adrenergic ReceptorGPCR (Adrenergic)58%Potential off-target liability
Dopamine D₂ ReceptorGPCR (Dopamine)25%Likely insignificant interaction
hERG ChannelIon Channel15%Low risk at this stage

This data is hypothetical and for illustrative purposes only.

From this initial screen, the Serotonin 5-HT₂ₐ receptor emerges as the most promising primary target candidate due to the high percentage of inhibition.

Phase 2: In-Depth Selectivity Profiling Against Related Targets

With a nominated primary target, the next critical step is to determine the compound's selectivity against closely related receptor subtypes. This is crucial because structurally similar receptors often have overlapping functions, and lack of selectivity can lead to a complex pharmacological profile and unwanted side effects.[2][3] Given our hypothetical hit, we will now focus on the serotonin (5-HT) receptor family.[11]

Workflow for Subtype Selectivity

G cluster_0 Phase 1: Broad Screen cluster_1 Phase 2: Subtype Selectivity A 1-(3-Ethyloxetan-3-yl)piperazine B SafetyScreen44 Panel (Binding Assays @ 10µM) A->B C Primary Target Hypothesis: 5-HT2A Receptor B->C D Dose-Response Binding Assays (Determine Ki values) C->D E Panel of 5-HT Receptor Subtypes (5-HT1A, 1B, 2A, 2B, 2C, etc.) C->E F Functional Assays (e.g., Calcium Flux for Gq-coupled receptors) D->F E->D G Determine Selectivity Index (Ki off-target / Ki on-target) F->G G cluster_0 Input cluster_1 Computational Method cluster_2 Output A 3D Structure of 1-(3-Ethyloxetan-3-yl)piperazine B Inverse Docking Algorithm A->B D Ranked list of potential targets based on predicted binding energy B->D C Database of Human Protein Structures (e.g., PDB) C->B E Hypotheses for un-tested off-targets D->E F Structural insights into selectivity mechanisms D->F

Caption: Workflow for in silico selectivity prediction using inverse docking.

Methodology: Inverse Docking Protocol
  • Ligand Preparation: Generate a low-energy 3D conformation of 1-(3-Ethyloxetan-3-yl)piperazine.

  • Target Database: Utilize a curated database of high-resolution crystal structures of human proteins, particularly GPCRs, kinases, and other common drug targets.

  • Docking Simulation: Systematically dock the ligand into the binding site of each protein in the database using software like AutoDock, Glide, or GOLD.

  • Scoring and Ranking: Score each resulting protein-ligand pose based on a scoring function that estimates the binding free energy. Rank all targets from the most to the least favorable predicted interaction.

  • Analysis: Analyze the top-ranked hits. This list may confirm experimentally observed targets (e.g., 5-HT₂ₐ) and, more importantly, highlight unexpected potential off-targets that should be prioritized for subsequent experimental validation.

Conclusion and Integrated Selectivity Profile

By systematically integrating broad panel screening, detailed follow-up assays, and predictive computational methods, we can construct a comprehensive selectivity profile for 1-(3-Ethyloxetan-3-yl)piperazine. Based on our hypothetical journey, this compound is a potent and selective antagonist of the 5-HT₂ₐ receptor, with minimal interaction with other 5-HT subtypes and a clean profile against a representative kinase panel. This level of characterization is essential for advancing a compound through the drug discovery pipeline, enabling informed decisions about its therapeutic potential and safety profile. Every protocol described herein serves as part of a self-validating system, where computational predictions can guide experimental work, and in vitro results provide the definitive data to confirm or refute hypotheses, ultimately building a trustworthy and authoritative understanding of the compound's biological activity.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Lee, A., & Kim, D. (2021). Computational/in silico methods in drug target and lead prediction. Journal of Pharmaceutical Investigation, 51(1), 1-14. Available at: [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]

  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Annual Review of Biochemistry, 80, 769-795. Available at: [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Oxitriptan? Synapse. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • MDPI. (2026, January 6). Computational Strategies Reshaping Modern Drug Discovery. Retrieved from [Link]

  • Patsnap. (2023, September 9). Comprehensive Understanding of 5-HT Receptor Agonists. Synapse. Retrieved from [Link]

  • Jalencas, X., & Mestres, J. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Chemistry, 10, 959317. Available at: [Link]

  • Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1032-1036. Available at: [Link]

  • Eurofins Panlabs Taiwan, Ltd. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]

  • Liu, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Accounts of Chemical Research, 56(6), 689-700. Available at: [Link]

  • Schrödinger. (2025, September 9). Cracking the Selectivity Challenge in Kinase Drug Discovery. Extrapolations. Retrieved from [Link]

  • Eman, M. (2024, September 5). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Publish. Retrieved from [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. Available at: [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Lee, S. H., & Kim, J. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(12), e3270. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

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  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Pandey, K., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 283-291. Available at: [Link]

  • PubChem. (n.d.). 1-(3-ethyloxetan-3-yl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT receptor. Retrieved from [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]

  • Penk, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2190. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 47-54. Available at: [Link]

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Sources

Validation

head-to-head comparison of 1-(3-Ethyloxetan-3-yl)piperazine synthesis methods

This guide provides a technical, head-to-head comparison of synthetic methodologies for 1-(3-Ethyloxetan-3-yl)piperazine . This specific scaffold—a piperazine ring fused to a quaternary oxetane center—represents a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthetic methodologies for 1-(3-Ethyloxetan-3-yl)piperazine . This specific scaffold—a piperazine ring fused to a quaternary oxetane center—represents a high-value pharmacophore in modern drug discovery, serving as a metabolically stable, polar bioisostere for gem-dimethyl or carbonyl groups.

The synthesis is non-trivial due to the steric hindrance of the quaternary C3 center and the ring strain of the oxetane (approx. 107 kJ/mol), which makes the system sensitive to acidic conditions and aggressive nucleophiles.

Executive Summary: The Strategic Divide

The synthesis of 1-(3-Ethyloxetan-3-yl)piperazine converges on the formation of the key intermediate 3-ethyl-3-aminooxetane , followed by the construction of the piperazine ring. Direct nucleophilic displacement of a leaving group on the oxetane ring by piperazine is generally not recommended due to poor reactivity at the quaternary center and competing elimination pathways.

Therefore, this guide compares the two dominant, field-proven routes to the amino-oxetane precursor:

  • Method A (The "Nitro" Route): A de novo cyclization strategy starting from nitroethane. Best for large-scale/industrial production.

  • Method B (The "Sulfinimine" Route): A functionalization strategy starting from oxetan-3-one.[1] Best for medicinal chemistry/diversity generation.

Comparative Data Analysis

FeatureMethod A: Nitro-Aldol (De Novo) Method B: Sulfinimine (Carreira)
Starting Material Nitroethane (Cheap, Commodity)Oxetan-3-one (Expensive, Unstable)
Key Intermediate 3-Ethyl-3-nitrooxetaneOxetan-3-tert-butylsulfinimine
Step Count 4 (Linear)3 (Linear)
Overall Yield 35–45%50–60%
Scalability High (Kg scale feasible)Low/Medium (Reagent cost limits)
Safety Profile Moderate (Energetic nitro-intermediates)Good (Standard organometallics)
Strategic Value Best for bulk supply of single targetBest for analoging (varying the alkyl group)

Part 1: Detailed Synthetic Pathways

Method A: The Nitro-Aldol Cyclization Route

The Industrial Standard

This method builds the oxetane ring around the quaternary center, utilizing the electron-withdrawing nitro group to facilitate substitution and cyclization.

Mechanism & Workflow:

  • Henry Reaction: Double addition of formaldehyde to nitroethane forms the acyclic diol.

  • Cyclization: Activation of the diol (usually via a sulfonate) followed by intramolecular displacement closes the oxetane ring.

  • Reduction: The nitro group is reduced to the primary amine.

  • Annulation: The piperazine ring is constructed using bis(2-chloroethyl)amine.

NitroRoute SM Nitroethane Diol 2-Ethyl-2-nitro- 1,3-propanediol SM->Diol CH2O, Base NitroOx 3-Ethyl-3-nitrooxetane Diol->NitroOx 1. MsCl, Et3N 2. NaOH, Heat AminoOx 3-Ethyl-3-aminooxetane NitroOx->AminoOx H2, Pd/C or Zn/HCl Product 1-(3-Ethyloxetan-3-yl) piperazine AminoOx->Product Bis(2-chloroethyl)amine K2CO3, Reflux

Figure 1: The "Nitro" route constructs the strained ring early, leveraging the stability of the nitro-oxetane intermediate.

Protocol A: Step-by-Step

  • Nitro-Aldol Condensation:

    • Mix nitroethane (1.0 eq) and aqueous formaldehyde (2.2 eq) with catalytic NaOH.

    • Stir at 0°C -> RT for 16h.

    • Critical Check: Ensure complete consumption of nitroethane to prevent mono-addition byproducts.

  • Oxetane Ring Closure:

    • Dissolve the crude diol in DCM; add MsCl (1.1 eq) and Et3N at -10°C to form the mono-mesylate.

    • Treat the crude mesylate with aqueous NaOH (50% w/w) and heat to reflux (phase transfer catalysis, e.g., TBAB, improves yield).

    • Safety: 3-Ethyl-3-nitrooxetane is thermally stable but should be handled as a potential energetic material.

  • Nitro Reduction:

    • Hydrogenation: 10% Pd/C, H2 (50 psi), MeOH.

    • Alternative: Zn dust in dilute HCl (cheaper, avoids pressurized H2).

  • Piperazine Construction (The Bis-Alkylation):

    • Dissolve 3-ethyl-3-aminooxetane (1.0 eq) in n-Butanol.

    • Add bis(2-chloroethyl)amine hydrochloride (1.1 eq) and anhydrous K2CO3 (3.0 eq).

    • Reflux (118°C) for 24 hours.

    • Filter, concentrate, and purify via flash chromatography (DCM/MeOH/NH3).

Method B: The Sulfinimine Addition Route

The Medicinal Chemist's Choice

Developed by the Carreira group and others, this method functionalizes the pre-formed oxetane ring. It relies on the addition of organometallics to a sulfinimine, which is generated from oxetan-3-one.[1]

Mechanism & Workflow:

  • Condensation: Oxetan-3-one is condensed with tert-butylsulfinamide.[1][2]

  • Nucleophilic Addition: Ethylmagnesium bromide (EtMgBr) adds to the C=N bond. The tert-butylsulfinyl group directs the addition and prevents ring opening.

  • Deprotection: Mild acidic cleavage yields the primary amine.

  • Annulation: Same piperazine construction as Method A.

SulfinimineRoute SM Oxetan-3-one Imine Oxetan-3-tert- butylsulfinimine SM->Imine t-BuSONH2 Ti(OEt)4 Protected Sulfinyl Amine Intermediate Imine->Protected EtMgBr, THF -78°C to RT AminoOx 3-Ethyl-3-aminooxetane Protected->AminoOx HCl/MeOH Product 1-(3-Ethyloxetan-3-yl) piperazine AminoOx->Product Bis(2-chloroethyl)amine K2CO3, Reflux

Figure 2: The Sulfinimine route allows for late-stage introduction of the ethyl group, offering flexibility.

Protocol B: Step-by-Step

  • Sulfinimine Formation:

    • To oxetan-3-one (1.0 eq) in THF, add (R)- or (S)-tert-butylsulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq).

    • Stir at reflux for 4h. Pour into brine, filter Ti salts, and concentrate.

  • Grignard Addition:

    • Dissolve the sulfinimine in dry THF; cool to -78°C.

    • Add EtMgBr (1.2 eq) dropwise. Note: The oxetane ring is stable to Grignards at low temp.

    • Warm to RT. Quench with NH4Cl.

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane/MeOH for 30 mins.

    • Concentrate to obtain 3-ethyl-3-aminooxetane hydrochloride.

  • Piperazine Construction:

    • Proceed as in Method A (Step 4).

Part 2: Critical Analysis & Troubleshooting

Why Not Direct Displacement?

A common question is: Why not react 3-bromo-3-ethyloxetane directly with piperazine?

  • Steric Wall: The C3 position is a quaternary center. The approach of the nucleophile is severely hindered.

  • Ring Strain: The transition state for SN2 requires a planarization that increases ring strain in the already puckered oxetane.

  • Side Reactions: The basicity of piperazine often promotes E2 elimination (forming the oxetene or ring-opened allylic alcohols) rather than substitution.

Troubleshooting the Piperazine Cyclization

The final step (reacting the primary amine with bis-chloroethyl amine) is the bottleneck for both methods.

  • Issue: Incomplete cyclization (monopod formation).

  • Solution: Use a high-boiling polar solvent (n-Butanol or Diglyme) and ensure vigorous reflux. Potassium iodide (KI, 0.1 eq) can be added as a Finkelstein catalyst to accelerate the reaction.

  • Purification: The product is a diamine. It will streak on silica. Use amine-functionalized silica or add 1-5% Triethylamine/Ammonia to the eluent.

References

  • Carreira, E. M., et al. "Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes." Organic Letters, vol. 12, no.[3] 5, 2010, pp. 1116–1119. Link

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736–7739. Link

  • Bull, J. A., et al. "Exploiting the Oxetane Ring in Medicinal Chemistry: Synthesis and Properties." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12150–12233. Link

  • Downer-Riley, N. K., & Jackson, Y. A. "Synthesis of Piperazines." Current Organic Chemistry, vol. 14, no. 2, 2010. (Review of general piperazine construction methods).

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